molecular formula C13H15N3 B5021826 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline CAS No. 91959-07-8

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B5021826
CAS No.: 91959-07-8
M. Wt: 213.28 g/mol
InChI Key: IDVIVWNKKBNROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a methyl group at the second position and a pyrrolidinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylquinoxaline with pyrrolidine under suitable conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

    3-(Pyrrolidin-1-yl)quinoxaline: Similar structure but without the methyl group, affecting its reactivity and applications.

    Quinoxaline N-oxides:

Uniqueness

2-Methyl-3-(pyrrolidin-1-yl)quinoxaline is unique due to the combined presence of the methyl and pyrrolidinyl groups, which confer specific steric and electronic properties. These modifications enhance its potential as a versatile scaffold in drug design and materials science .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-13(16-8-4-5-9-16)15-12-7-3-2-6-11(12)14-10/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVIVWNKKBNROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285800
Record name NSC42846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91959-07-8
Record name NSC42846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC42846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.